![molecular formula C11H11Cl2N3O2 B1381119 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate de tert-butyle CAS No. 1038588-24-7](/img/structure/B1381119.png)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C11H11Cl2N3O2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de kinase
Ce composé est un intermédiaire précieux dans la synthèse des inhibiteurs de kinase . Les inhibiteurs de kinase sont importants dans le traitement de diverses maladies, en particulier les cancers, car ils peuvent réguler l'activité des enzymes (kinases) qui modifient d'autres protéines en y ajoutant chimiquement des groupes phosphate. En inhibant ces enzymes, le composé peut contribuer à contrôler les fonctions cellulaires et possède des applications thérapeutiques potentielles en oncologie.
Recherche pharmaceutique
Dans la recherche pharmaceutique, ce composé est utilisé comme intermédiaire pour la synthèse d'une large gamme de médicaments . Son rôle est crucial dans le développement de nouveaux médicaments, en particulier pour les maladies où la modulation des voies pyrimidiniques est bénéfique.
Études biologiques
En tant que réactif biochimique, ce composé est utilisé dans la recherche en sciences de la vie pour étudier les matériaux biologiques ou les composés organiques . Il peut aider à comprendre les voies et les processus biologiques où les structures pyrimidiniques jouent un rôle.
Synthèse organique
En chimie organique, ce composé sert de bloc de construction pour la synthèse de molécules plus complexes . Son groupe ester réactif permet une fonctionnalisation supplémentaire, ce qui en fait un réactif polyvalent pour la création d'une variété de composés organiques.
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence en chromatographie et dans d'autres techniques analytiques pour identifier ou quantifier des composés similaires .
Propriétés
IUPAC Name |
tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHADKTLVXEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
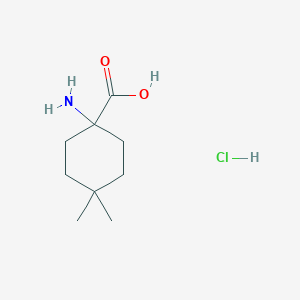


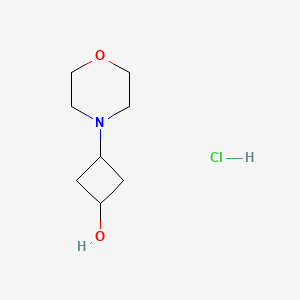
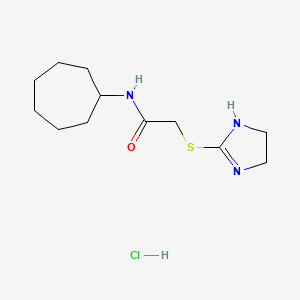
amine hydrochloride](/img/structure/B1381051.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)
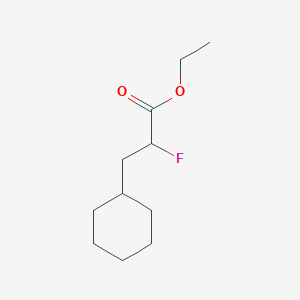
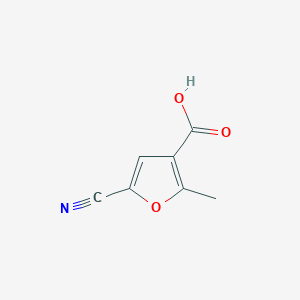
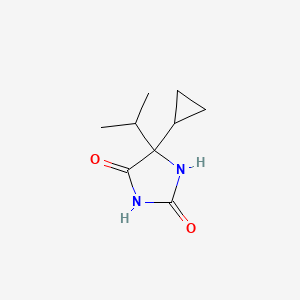

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
